molecular formula C17H23N3O2 B1422345 tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 889945-69-1

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B1422345
CAS No.: 889945-69-1
M. Wt: 301.4 g/mol
InChI Key: XVOLPXSAAZXUSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indazole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to acid-catalyzed hydrolysis to remove the Boc protecting group, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction may produce reduced piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings.

The chemical formula of this compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2} with a molecular weight of 301.38 g/mol. The compound features a piperidine ring substituted with an indazole moiety, which is known to impart various biological activities.

Property Value
Chemical FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.38 g/mol
IUPAC Nametert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
PubChem CID49759185

Research indicates that compounds containing indazole structures often exhibit significant interactions with various biological targets, including kinases and other enzymes involved in cancer progression. The indazole moiety is crucial for the inhibitory activity against specific protein kinases, which are pivotal in tumor growth and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. These compounds have demonstrated promising results against various cancer cell lines:

  • Inhibition of Tumor Growth : Compounds similar to this compound have shown effective inhibition of tumor growth in preclinical models. For instance, derivatives with similar structures have been reported to inhibit the growth of HCT116 colon cancer cells with IC50 values in the low nanomolar range .
  • Targeting Protein Kinases : The compound's structure suggests potential activity against protein kinases involved in cancer signaling pathways. For example, certain indazole derivatives have been identified as potent inhibitors of Pim kinases (IC50 values ranging from 0.4 to 1.1 nM), which are associated with multiple myeloma and other malignancies .

Other Biological Activities

Beyond antitumor effects, indazole-containing compounds have been studied for their roles in:

  • Inhibition of Enzymatic Activity : Some derivatives exhibit potent inhibition of enzymes like FGFR (Fibroblast Growth Factor Receptor), with IC50 values reported as low as 30.2 nM .
  • Antiproliferative Effects : Research has shown that these compounds can effectively reduce cell proliferation in various cancer cell lines, indicating their broad-spectrum anticancer activity .

Case Studies

A series of case studies illustrate the efficacy of this compound and related compounds:

  • Study on Colon Cancer : In a mouse model study, indazole derivatives were administered to evaluate their impact on tumor size and weight. Results indicated a significant reduction in tumor growth compared to control groups, supporting the hypothesis that these compounds can effectively target cancer cells.
  • Kinase Inhibition Assays : In vitro assays demonstrated that this compound inhibited specific kinases at nanomolar concentrations, showcasing its potential as a therapeutic agent against kinase-driven cancers.

Properties

IUPAC Name

tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOLPXSAAZXUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678042
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-69-1
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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